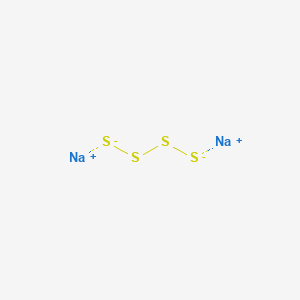

Disodium tetrasulphide

Description

Conceptual Framework of Polysulphide Anions (Sₙ²⁻) in Chemical Systems

Polysulphide anions, with the general formula Sₙ²⁻, are central to the chemistry of inorganic polysulphides. wikipedia.org They consist of unbranched chains of sulfur atoms. rsc.org The value of 'n' can range from 2 to 9, and these dianions have been isolated and structurally characterized as salts. rsc.org

A defining characteristic of sulfur is its ability to undergo catenation, which is the formation of chains of atoms of the same element. wikipedia.orgnumberanalytics.comatamanchemicals.com This property is fundamental to the existence of polysulphide anions. numberanalytics.com The sulfur-sulfur bonds in these chains are covalent. numberanalytics.com In the solid state, polysulphide anions like S₄²⁻ and S₅²⁻ adopt skewed or zig-zag chain conformations with S-S bond distances of approximately 2.05 Å and S-S-S-S dihedral angles around 90°. wikipedia.orgwikipedia.org The stability and structure of these chains are influenced by factors such as the associated cation. rsc.org

The complexity of sulfur chemistry arises from its various oxidation states, which range from -2 to +6, and its capacity to form these chains. iwaponline.com Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in understanding the geometries and electronic properties of polysulphide anions. mdpi.comnih.gov These calculations help in interpreting experimental data and predicting the behavior of these species. mdpi.comnih.gov

In solution, polysulphide anions of different chain lengths are in a dynamic equilibrium. rsc.orgnsf.gov This means that various polysulphide species coexist and can readily convert from one to another. nih.govresearchgate.net For instance, in aqueous solutions, polysulphide ions with chain lengths from 2 to 5 (Sₓ²⁻, x = 2-5) are commonly found. researchgate.net The distribution of these species is influenced by factors such as the solvent, temperature, concentration, and the nature of the counter-ions. rsc.org

This rapid exchange and disproportionation in solution make it challenging to isolate a single polysulphide species. rsc.orgnsf.gov For example, the UV-visible spectra of polysulphide solutions often represent an equilibrium mixture of various dianions. rsc.org This dynamic behavior is a key aspect of polysulphide chemistry and has significant implications for their applications, such as in lithium-sulfur batteries where the interconversion of polysulphides is a critical part of the electrochemical process. nih.govmdpi.com

Research Significance of Disodium (B8443419) Tetrasulphide (Na₂S₄) within Polysulphide Investigations

Disodium tetrasulphide (Na₂S₄) is an inorganic compound that serves as a significant subject of study within the broader field of polysulphide chemistry. wikipedia.org It is a yellow-orange solid that is a precursor to certain specialty polymers and is an intermediate in sodium-sulfur battery prototypes. wikipedia.org

The study of this compound provides fundamental insights into the phenomenon of sulfur catenation. wikipedia.orgatamanchemicals.com The tetrasulphide anion (S₄²⁻) in Na₂S₄ exemplifies the ability of sulfur atoms to form stable chains. wikipedia.org The structure of the S₄²⁻ anion is a zig-zag chain of four sulfur atoms. wikipedia.org Investigating the bond lengths, bond angles, and dihedral angles within this anion contributes to a deeper understanding of the nature of sulfur-sulfur bonds. wikipedia.org

The reactions of this compound, such as its reaction with alkylating agents to form organic polysulphides, further illuminate the chemistry of these sulfur chains. wikipedia.org For example, it is used to produce the cross-linking agent bis(triethoxysilylpropyl)tetrasulfide. wikipedia.org

This compound is often used as a model compound in the study of polysulphides. mdpi.com Its commercial availability, though often in mixtures with other polysulphides, facilitates its use in research. wikipedia.orgnih.gov For instance, it has been used in studies investigating the antioxidant properties of polysulphides, where it was found to be a potent scavenger of peroxyl radicals. researchgate.net

In the context of energy storage, Na₂S₄ is a key component in the research and development of sodium-sulfur (Na-S) batteries. wikipedia.orgacs.orgnih.gov The electrochemical reactions involving the interconversion of sodium polysulphides, including the tetrasulphide, are central to the operation of these batteries. wikipedia.org Research on Na₂S₄ helps in understanding the complex redox chemistry and the "shuttle effect" of polysulphides in these systems. mdpi.com Furthermore, it has been used in the synthesis of novel cathode materials for rechargeable lithium-sulfur batteries. nih.gov

Structure

2D Structure

Properties

CAS No. |

12034-39-8 |

|---|---|

Molecular Formula |

Na2S4 |

Molecular Weight |

174.2 g/mol |

InChI |

InChI=1S/2Na.H2S4/c;;1-3-4-2/h;;1-2H/q2*+1;/p-2 |

InChI Key |

ZLCCLBKPLLUIJC-UHFFFAOYSA-L |

SMILES |

[Na+].[Na+].[S-]SS[S-] |

Canonical SMILES |

[Na+].[Na+].[S-]SS[S-] |

Other CAS No. |

12034-39-8 |

physical_description |

Liquid; OtherSolid |

Pictograms |

Flammable; Corrosive; Acute Toxic; Environmental Hazard |

Origin of Product |

United States |

Synthetic Methodologies for Disodium Tetrasulphide and Analogous Polysulphides

Classical and Contemporary Approaches to Disodium (B8443419) Tetrasulphide Synthesis

Traditional methods for synthesizing disodium tetrasulphide often involve direct reactions between sodium and sulfur or the reaction of sodium sulphides with elemental sulfur. These methods, while effective, require careful control to achieve the desired polysulphide chain length.

Reaction of Alkali Sulphides with Elemental Sulphur

A primary and widely used method for the production of sodium polysulphides is the reaction of an alkali metal sulphide, such as sodium sulphide (Na₂S), with elemental sulfur. wikipedia.orgcjps.org This reaction can be carried out in various media, including aqueous or alcoholic solutions, or in a molten state. google.com For instance, this compound can be synthesized by reacting sodium hydrosulphide (NaSH) with elemental sulfur in an alcoholic solution, which also produces hydrogen sulphide (H₂S) as a byproduct. wikipedia.org The general reaction involves the dissolution of sulfur into a sodium sulphide solution to form polysulphide anions (Sₓ²⁻). wikipedia.org

The reaction can be represented by the following equation:

Na₂S + (x-1)S → Na₂Sₓ

This method is foundational and serves as the basis for more controlled synthetic protocols.

Stoichiometric Control for Targeted Polysulphide Chain Lengths

The specific polysulphide produced, such as this compound (Na₂S₄), is determined by the stoichiometric ratio of the reactants. google.com By carefully controlling the molar ratio of sodium sulphide to elemental sulfur, it is possible to target a specific chain length (x) in the resulting sodium polysulphide (Na₂Sₓ).

For the synthesis of this compound, the stoichiometric ratio of sodium to sulfur is crucial. A process for producing highly pure, anhydrous sodium polysulphides, including Na₂S₄, involves the alternating addition of sodium and sulfur in the desired stoichiometric ratio to a pre-existing melt of a polysulphide. google.com This method allows for precise control over the final product composition. For example, to produce Na₂S₄, a 2:4 molar ratio of sodium to sulfur is ultimately required. The process can be initiated with a melt of a polysulphide, and then sodium and sulfur are added in portions to maintain the reaction and achieve the target stoichiometry. google.com

The ability to control the chain length is critical as the properties and applications of sodium polysulphides vary with the number of sulfur atoms. For instance, in biological desulfurization processes, the distribution of polysulphide chain lengths (from S₂²⁻ to S₉²⁻) is a key factor. nih.gov

| Target Polysulphide | Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) |

| Disodium Disulphide (Na₂S₂) | Sodium Sulphide (Na₂S) | Sulfur (S) | 1:1 |

| Disodium Trisulphide (Na₂S₃) | Sodium Sulphide (Na₂S) | Sulfur (S) | 1:2 |

| This compound (Na₂S₄) | Sodium Sulphide (Na₂S) | Sulfur (S) | 1:3 |

| Disodium Pentasulphide (Na₂S₅) | Sodium Sulphide (Na₂S) | Sulfur (S) | 1:4 |

This table illustrates the stoichiometric relationship for the synthesis of various sodium polysulphides starting from sodium sulphide and elemental sulfur.

Optimisation of Reaction Conditions: Temperature, Solvent Systems, and Inert Atmosphere Protocols

The successful synthesis of this compound and other polysulphides is highly dependent on the optimization of reaction conditions, including temperature, the choice of solvent, and the maintenance of an inert atmosphere.

Temperature: The reaction temperature significantly influences both the reaction rate and the stability of the resulting polysulphide. For instance, a process for producing Na₂S₃ or Na₂S₄ from the elements involves maintaining the polysulphide melt at a temperature between 200°C and 600°C, with a more specific range of 340°-360°C being particularly suitable. google.com In solution-based syntheses, temperatures can be more moderate. For example, the generation of disodium disulfide (Na₂S₂) for use in flow chemistry is conducted at 50°C in water. scispace.com

Solvent Systems: The choice of solvent is critical, especially for solution-based syntheses. While some studies have reported the use of anhydrous ethanol, other research indicates that sodium polysulphides may not be obtainable by the reaction of Na₂S and sulfur in this medium. vt.edu Water is a common solvent for generating polysulphide solutions for subsequent reactions. scispace.com The solubility of sodium polysulphides in solvents like tetraethylene glycol dimethyl ether (TEGDME) increases with the sulfur content of the polysulphide. vt.edu

Inert Atmosphere Protocols: Due to the reactivity of sodium and its sulphides with air and moisture, it is essential to conduct these syntheses under an inert atmosphere, such as nitrogen or argon. google.comresearchgate.net This prevents the formation of unwanted byproducts from oxidation and hydrolysis. wikipedia.org The use of a protective gas is a standard and critical protocol in the production of high-purity sodium polysulphides. google.com

Advanced Synthetic Techniques for this compound Production

To overcome some of the limitations of classical methods, such as achieving high purity and scalability, advanced synthetic techniques have been developed. These include the use of phase-transfer catalysis and the implementation of flow chemistry.

Application of Phase-Transfer Catalysis in Polysulphide Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants present in different immiscible phases, typically an aqueous phase and an organic phase. In the context of polysulphide synthesis, PTC can enhance reaction rates and yields.

For example, in the synthesis of polysulphide polymers, which involves the reaction of an aqueous solution of sodium sulphide with organic dihalides, phase-transfer catalysts are employed. researchgate.nettandfonline.com Catalysts such as tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (BTEACl) have been shown to be effective. tandfonline.comresearchgate.net One study found that without the presence of TBAB, the polymerization reaction to form certain polysulphide polymers was inefficient. tandfonline.com The catalyst facilitates the transfer of the polysulphide anion from the aqueous phase to the organic phase where the reaction with the organic substrate occurs.

| Catalyst | Abbreviation | Application in Polysulphide Synthesis |

| Tetrabutylammonium Bromide | TBAB | Synthesis of polysulphide polymers tandfonline.com and symmetrical disulfides scispace.com |

| Benzyltriethylammonium Chloride | BTEACl | Synthesis of polysulphide polymers researchgate.net |

| Didecyldimethylammonium Bromide | DDCB | Synthesis of symmetrical disulfides scispace.com |

This table lists common phase-transfer catalysts used in the synthesis of polysulphides and related compounds.

Flow Chemistry and Continuous Synthesis Methodologies for Scalable Production

Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced control over reaction parameters. nih.govflinders.edu.aumydrreddys.com These benefits make it an attractive approach for the scalable production of chemicals, including polysulphides.

In a flow chemistry setup for the synthesis of symmetrical disulfides, a solution of disodium disulfide, generated from sodium sulfide (B99878) and sulfur, is continuously mixed with an organic halide and a phase-transfer catalyst in a reactor coil. scispace.com This method allows for precise control of residence time and reaction temperature, leading to efficient product formation. While this example focuses on disulfides, the principles are applicable to the synthesis of longer-chain polysulphides like this compound. The ability to perform multi-step reactions in a continuous sequence and the potential for in-line purification make flow chemistry a promising avenue for the industrial production of sodium polysulphides. flinders.edu.aualmacgroup.com The scalability of flow systems can be achieved by increasing the run time or by "numbering up" (running multiple systems in parallel). almacgroup.com

Preparation of Polysulphide Hydrates

The synthesis of sodium polysulphides, including this compound, in aqueous media to form polysulphide hydrates typically involves the reaction of a sodium sulfide source with elemental sulfur. wikipedia.orgresearchgate.net A common and straightforward method is the dissolution of elemental sulfur into an aqueous solution of sodium sulfide (Na₂S). wikipedia.orgresearchgate.net The general formula for these compounds is Na₂Sₓ, where 'x' can range from 2 to 5, and the specific polysulphide formed is dependent on the stoichiometric ratio of the reactants. researchgate.net

To ensure the purity of the final product, it is often preferable to prepare a fresh solution of sodium sulfide, as commercial solid Na₂S can be impure or partially hydrated to sodium hydrosulfide (B80085) (NaSH). researchgate.netechemi.com A reliable method for generating fresh Na₂S involves dissolving a known quantity of sodium hydroxide (B78521) (NaOH) in water, dividing the solution into two parts, and then saturating one half with hydrogen sulfide (H₂S) gas to produce NaSH. researchgate.netechemi.com The excess H₂S is removed from the solution, typically by purging with an inert gas like argon. The remaining half of the NaOH solution is then added, resulting in a pure Na₂S solution. researchgate.netechemi.com Elemental sulfur is subsequently added to this solution and stirred under an inert atmosphere until it dissolves, yielding the desired sodium polysulphide solution. researchgate.netechemi.com The entire process should be conducted under oxygen-free conditions to prevent oxidation. echemi.com

The reaction temperature for the preparation of aqueous polysulphide compositions is generally maintained between 50°C and 120°C. epo.org The resulting solutions are typically dark red or yellow-orange and are strongly alkaline. wikipedia.org While specific hydrates of this compound are not extensively detailed, the synthesis in aqueous solution inherently involves water, leading to hydrated forms upon any subsequent precipitation or crystallization. The hydrated salt of the precursor, sodium sulfide nonahydrate (Na₂S·9H₂O), is a common starting material. patsnap.comwikipedia.org

| Method | Reactants | Key Steps | Notes |

|---|---|---|---|

| Direct Dissolution | Sodium sulfide (Na₂S) or Sodium sulfide nonahydrate (Na₂S·9H₂O), Elemental Sulfur (S) | 1. Prepare an aqueous solution of Na₂S. 2. Add elemental sulfur in the desired stoichiometric ratio. 3. Stir until sulfur is fully dissolved. | Simple method, but the purity of commercial Na₂S can affect the product. researchgate.net |

| In Situ Na₂S Generation | Sodium hydroxide (NaOH), Hydrogen sulfide (H₂S), Elemental Sulfur (S) | 1. Prepare an aqueous solution of NaOH. 2. Saturate half of the solution with H₂S to form NaSH. 3. Add the other half of the NaOH solution to form pure Na₂S. 4. Add elemental sulfur and stir under an inert atmosphere. | Yields a purer polysulphide solution by avoiding impurities from commercial Na₂S. researchgate.netechemi.com The process should be oxygen-free. echemi.com |

Solid-State Synthesis and Structural Control of Polysulphides with Univalent Cations

Solid-state synthesis provides a route to obtaining anhydrous, solvent-free sodium polysulphides, including this compound. researchgate.net These methods often involve the direct reaction of the constituent elements under controlled conditions. researchgate.net

One prominent solid-state method is the direct combination of elemental sodium and sulfur in a molten polysulphide preform under an inert gas atmosphere. In this process, sodium and sulfur are added alternately and in portion-wise fashion to a melt of a pre-existing polysulphide. The stoichiometry of the added elements is carefully controlled to target the desired polysulphide, such as Na₂S₄. The reaction is highly exothermic, and the temperature of the melt is typically maintained between 200°C and 600°C.

Another approach, referred to as the "dry" synthesis method, also involves the direct reaction of sodium and sulfur. Research has shown that in this solvent-free approach, pressure is a critical parameter that influences the composition of the final product. vt.eduvt.edu At atmospheric pressure, this compound (Na₂S₄) is the specific sodium polysulphide that can be reliably synthesized. vt.eduvt.edu Other synthesis routes investigated for sodium sulfides include microwave-assisted synthesis, which can be used to selectively produce specific phases. researchgate.net

Structural control of the resulting polysulphide phase is paramount and is significantly influenced by the reaction kinetics and the nature of the univalent cation. In the context of solid-state systems like sodium-sulfur batteries, the formation of various crystalline and amorphous polysulphides, including Na₂S₅, Na₂S₄, Na₂S₂, and Na₂S, has been observed. The transitions between these phases are often governed by diffusion-limited kinetics and the buildup of localized stress within the solid material.

The univalent cation (e.g., Na⁺, K⁺, Li⁺) plays a crucial role in the stabilization of the polysulphide anion chains (Sₓ²⁻). ntnu.edu.tw The stability of a particular polysulphide is influenced by the cation-anion electrostatic interactions. ntnu.edu.tw For instance, larger cations with weaker solvation energies can more effectively stabilize shorter-chain, more negatively charged polysulphide anions. ntnu.edu.tw This principle of cation-directed stabilization is a key factor in controlling the structure of the final polysulphide product in solid-state syntheses.

| Synthesis Method | Reactants | Key Parameters | Resulting Product(s) |

|---|---|---|---|

| Molten State Reaction | Elemental Sodium (Na), Elemental Sulfur (S), Polysulphide melt | - Stoichiometric ratio of Na and S

| Highly pure, anhydrous Na₂Sₓ (e.g., Na₂S₃, Na₂S₄) |

| "Dry" Synthesis | Elemental Sodium (Na), Elemental Sulfur (S) | - Pressure (Atmospheric pressure yields Na₂S₄)

| Anhydrous Na₂S₄ and other polysulphides depending on pressure. vt.eduvt.edu |

| Microwave-Assisted Synthesis | Sodium and Sulfur precursors | - Microwave irradiation time and power | Selective synthesis of specific sodium sulfide phases (e.g., Na₂S, Na₂S₂). researchgate.net |

| Solid-State Conversion (in batteries) | Sodium (Na), Sulfur (S), Solid Electrolyte | - Diffusion-limited kinetics

| Crystalline and amorphous phases (Na₂S₅, Na₂S₄, Na₂S₂, Na₂S). |

Reaction Mechanisms and Chemical Reactivity of Disodium Tetrasulphide

Nucleophilic Reactivity of Disodium (B8443419) Tetrasulphide Anions

The tetrasulphide anion is a strong nucleophile due to the presence of lone pair electrons on the terminal sulphur atoms and the inherent polarizability of the sulphur chain. acs.orgsemanticscholar.org This high nucleophilicity drives its participation in substitution reactions, particularly with halogenated organic compounds.

Disodium tetrasulphide and other polysulphides readily react with halogenated organic substrates through bimolecular nucleophilic substitution (S_N2) reactions. researchgate.net In these reactions, the polysulphide anion acts as the nucleophile, attacking the electrophilic carbon atom bearing a halogen, which serves as the leaving group. acs.org This concerted, single-step mechanism involves a backside attack, leading to an inversion of the stereochemical configuration at the carbon centre if it is chiral. researchgate.netresearchgate.netwebelements.com

The reaction can be generalized as: R-X + S₄²⁻ → R-S₄⁻ + X⁻

The resulting organic polysulphide anion can further react to form more complex sulphur-containing organic compounds. This reactivity is harnessed in various applications, such as the synthesis of organic polysulphide polymers (thiokols) by reacting sodium polysulphide with organic dihalides. wikipedia.org

Studies on the dehalogenation of agricultural fumigants have shown that polysulphides react rapidly with compounds like methyl iodide (MeI) and 1,3-dichloropropene (1,3-D). nih.gov Analysis of the reaction kinetics and the initial products confirms that the degradation of these fumigants proceeds via an S_N2 nucleophilic substitution mechanism. nih.gov Similarly, electrochemically generated tetrasulphide and trisulphide ions have been shown to dehalogenate vicinal dibromides. nih.gov

Kinetic studies quantify the high reactivity of polysulphides in dehalogenation reactions. The rate of these S_N2 reactions is dependent on the concentration of both the polysulphide and the organic substrate. webelements.com Research on the reaction between polysulphides and various halogenated fumigants has provided data on their disappearance times (DT₅₀), highlighting the efficiency of the process.

For instance, in a solution with initial concentrations of 0.2 mM for both the fumigant and the polysulphide, the DT₅₀ values for methyl iodide, cis-1,3-D, and trans-1,3-D were 27.2, 29.6, and 102 hours, respectively. nih.gov When the initial polysulphide concentration was increased to 1.0 mM, the reaction rates increased significantly, with the corresponding DT₅₀ values decreasing to just 2.2, 1.6, and 3.8 hours. nih.gov This demonstrates the direct relationship between nucleophile concentration and reaction speed, a hallmark of the S_N2 mechanism.

Table 1: Disappearance Time (DT₅₀) of Halogenated Fumigants in the Presence of Polysulphide

This table illustrates the effect of polysulphide concentration on the rate of dehalogenation for several organic fumigants. The data is based on research investigating S_N2 nucleophilic substitution reactions. nih.gov

| Halogenated Fumigant | Initial Fumigant Concentration (mM) | Initial Polysulphide Concentration (mM) | DT₅₀ (hours) |

|---|---|---|---|

| Methyl Iodide (MeI) | 0.2 | 0.2 | 27.2 |

| Methyl Iodide (MeI) | 0.2 | 1.0 | 2.2 |

| cis-1,3-Dichloropropene (cis-1,3-D) | 0.2 | 0.2 | 29.6 |

| cis-1,3-Dichloropropene (cis-1,3-D) | 0.2 | 1.0 | 1.6 |

| trans-1,3-Dichloropropene (trans-1,3-D) | 0.2 | 0.2 | 102.0 |

| trans-1,3-Dichloropropene (trans-1,3-D) | 0.2 | 1.0 | 3.8 |

Redox Chemistry and Radical Scavenging Mechanisms

The sulphur atoms in this compound can exist in various oxidation states, allowing the compound to participate in complex redox reactions. This includes both one-electron and two-electron transfer pathways, making it an effective radical scavenger and antioxidant. nih.govnih.gov

Polysulphides engage in redox chemistry through both one-electron and two-electron transfer mechanisms. nih.govnih.gov In the context of lithium-sulphur batteries, polysulphides absorb and release reducing equivalents by the reversible breaking and forming of sulphur-sulphur bonds. wikipedia.org While two-electron redox mechanisms have traditionally been the focus, the importance of one-electron pathways, particularly in biological systems and antioxidant defence, is increasingly recognized. nih.govnih.gov The reduction of ferric complexes by hydrogen sulphide, for example, is facilitated by a one-electron transfer process that can lead to the formation of polysulphide species. nih.gov The ability to engage in multielectron redox is also observed in materials like lithium-rich iron sulphides, where reversible oxidation of both the metal cation and the sulphide anions (to form persulphide species) occurs. acs.org

This compound is a highly effective scavenger of peroxyl radicals (ROO•), which are key mediators of lipid peroxidation. nih.gov This process is critical for protecting biological membranes and other lipid-containing systems from oxidative damage. Studies have shown that the efficacy of disodium polysulphides as peroxyl radical scavengers increases with the number of sulphur atoms in the polysulphide chain. researchgate.netnih.gov

This compound was found to inhibit free radical-mediated human plasma lipid peroxidation more efficiently than common antioxidants like ascorbate and Trolox. nih.gov The mechanism of this inhibition involves the polysulphide donating an electron or a hydrogen atom to the peroxyl radical, thus neutralizing it and terminating the lipid peroxidation chain reaction. The high reactivity is attributed to the weak S-S bonds within the polysulphide chain. While hydropersulfides (RSSH), which can be generated from polysulphides, are known to inhibit lipid peroxidation via a hydrogen atom transfer (HAT) mechanism, higher polysulphides like tetrasulphide are also directly reactive. acs.orgnih.gov At elevated temperatures, tetrasulphides can undergo homolytic substitution (S_H2) by peroxyl radicals at an internal sulphur atom (S2), which yields stabilized perthiyl radicals and effectively traps the chain-carrying peroxyl radical.

Table 2: Rate Constants for Peroxyl Radical Scavenging by Disodium Polysulphides

This table presents the rate constants for the reaction of various disodium polysulphides with peroxyl radicals, demonstrating the increase in scavenging activity with the length of the sulphur chain. nih.gov

| Compound | Rate Constant (k) (M⁻¹ s⁻¹) | Conditions |

|---|---|---|

| Disodium Disulphide (Na₂S₂) | 3.5 x 10⁵ | PBS pH 7.4, 37 °C |

| Disodium Trisulphide (Na₂S₃) | 4.0 x 10⁵ | PBS pH 7.4, 37 °C |

| This compound (Na₂S₄) | 6.0 x 10⁵ | PBS pH 7.4, 37 °C |

| Trolox (Reference Antioxidant) | ~4.0 x 10⁵ | PBS pH 7.4, 37 °C |

In solution and high-temperature melts, polysulphide dianions (Sₙ²⁻) like tetrasulphide exist in equilibrium with polysulphide radical anions (Sₙ•⁻). researchgate.net These radical anions are formed through processes such as the entropy-driven partial dissociation or disproportionation of the dianions. For example, the hexasulphide dianion can dissociate into two trisulphide radical anions (S₆²⁻ ⇌ 2S₃•⁻). researchgate.net

These radical anions are highly coloured and reactive species that play a pivotal role as intermediates in the broader redox cycle of sulphur. researchgate.netmdpi.com The trisulphide radical anion (S₃•⁻) is one of the most prevalent and well-studied of these species. Polysulphide radical anions are key intermediates in various chemical environments, including geochemical processes, organic syntheses, and the operation of alkali-metal-sulphur batteries. semanticscholar.orgmdpi.com Their reactivity is central to the complex equilibria that govern the speciation of sulphur in solution, where mixtures of different polysulphide dianions and their corresponding radical anions are typically present. researchgate.net

Homolytic Substitution Reactions Involving Polysulphides

Polysulphides, including the tetrasulphide anion, are known to participate in homolytic substitution reactions, a process that involves radical species. The dianionic form of polysulphides, [Sn]2-, can undergo homolytic dissociation to form polysulphide radical anions, [Sn]•-. researchgate.net This equilibrium is influenced by factors such as the solvent's polarity and temperature. The most prevalent of these radical anions is the trisulphide radical anion ([S3]•-), which is notably stable.

Research has shown that higher polysulphides (n ≥ 4) are particularly susceptible to homolytic substitution. For instance, tetrasulphides can react with peroxyl radicals via a homolytic substitution mechanism. chemistryworld.com This reactivity is significant at elevated temperatures, where tetrasulphides have been shown to be effective radical-trapping antioxidants. The mechanism involves the attack of a chain-carrying peroxyl radical on the tetrasulphide, leading to the formation of stabilized perthiyl radicals and stable, non-radical products.

Mechanistic studies and DFT calculations have confirmed the involvement of perthiyl radicals in these reaction processes. researchgate.net The ability of polysulphides to engage in these radical reactions is foundational to their role as antioxidant additives and their utility in certain synthetic applications where radical intermediates are generated. researchgate.net An alkyl radical, for example, can react with related sulphur compounds like trisulfide dioxides through homolytic substitution to form disulfides. researchgate.net This highlights the general capacity of sulphur-sulphur bonds in polysulphides to react with radical species.

Polymerization Reactions Initiated by this compound

This compound is a key precursor in the synthesis of polysulphide polymers, a class of materials known for their solvent resistance, low permeability to gases, and excellent adhesion. researchgate.netresearchgate.net These polymers are typically synthesized through the reaction of disodium polysulphides with dihalo compounds. researchgate.netresearchgate.net

Interfacial Polycondensation with Dihalo Compounds for Polysulphide Polymer Formation

A primary method for synthesizing high-molecular-weight polysulphide polymers is interfacial polycondensation. researchgate.net This technique involves the reaction between this compound, dissolved in an aqueous phase, and an organic dihalo compound (such as an alkylene dichloride) dissolved in an immiscible organic solvent. researchgate.netresearchgate.net The polymerization occurs rapidly and irreversibly at the interface between the two liquid phases. researchgate.net

The general reaction for the formation of a poly(alkylenetetrasulphide) is as follows: n Na2S4 + n Cl-R-Cl → [-R-S4-]n + 2n NaCl wikipedia.org

To facilitate the reaction, phase-transfer catalysts, such as quaternary ammonium salts, are often employed. researchgate.netresearchgate.net These catalysts help transport the polysulphide anions from the aqueous phase to the organic phase, where the reaction with the dihaloalkane occurs. The process is advantageous as it can be carried out using simple laboratory equipment at room temperature, yielding granular or powdered polymers. researchgate.net The resulting polymers, such as those derived from ethylene dichloride, are noted for their excellent resistance to fuels and solvents, high resistance to UV and ozone, and very low gas permeability. researchgate.netresearchgate.net

Kinetic Analysis of Polysulphide Polymerization Processes

The study of the kinetics of processes involving polysulphide polymers, particularly their thermal degradation, provides insight into their stability and reaction mechanisms. Kinetic modeling of the thermal degradation of liquid polysulphide resins has been performed using methods such as the Ozawa–Flynn–Wall (OFW) and Kissinger models. researchgate.netnih.gov These analyses, based on thermogravimetric analysis (TGA) data, help determine kinetic parameters like activation energy (Ea) for degradation. nih.gov

| Sample | Method | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Liquid Polysulphide (LPS) | Kissinger | ~150-160 | nih.gov |

| LPS/Clay Nanocomposite | Kissinger | ~160-170 | nih.gov |

| Liquid Polysulphide (LPS) | OFW | Varies with conversion rate | nih.gov |

| LPS/Clay Nanocomposite | OFW | Higher than pure LPS | nih.gov |

Research on the Influence of Monomer Ratios on Synthesised Polymer Structure and Reactivity

The properties of polysulphide polymers can be tailored by controlling the ratio of the monomers during synthesis. researchgate.netmdpi.com Varying the molar ratio of the nucleophilic polysulphide to the electrophilic dihaloalkane can influence the molecular weight, structure, and consequently, the physical and chemical properties of the resulting polymer. mdpi.com

In polycondensation reactions, using a non-stoichiometric ratio of monomers is a common method to control the polymer chain length. mdpi.com An excess of one monomer will lead to polymer chains that are capped with that monomer's functional groups, thereby limiting the final molecular weight. mdpi.com Research on related polycondensation systems, such as polysulfones, has demonstrated that varying the monomer ratio allows for the synthesis of polymers with a wide range of molecular weights, from 13,400 to 102,000 g/mol . mdpi.com

For polysulphide-based elastomers, the feed monomer ratio has been shown to affect the thermal and mechanical properties of the cured product. researchgate.net For instance, an increase in the fraction of the thiol-terminated polysulphide component can lead to a decrease in the glass transition temperature (Tg), tensile strength, and tensile modulus. researchgate.net This fundamental control over polymer makeup is crucial for tailoring material properties for specific applications. acs.org

| Property | Effect of Increasing Polysulphide Monomer Fraction | Reference |

|---|---|---|

| Molecular Weight | Can be controlled; excess limits growth | mdpi.com |

| Glass Transition Temperature (Tg) | Decreases | researchgate.net |

| Tensile Strength | Decreases | researchgate.net |

| Tensile Modulus | Decreases | researchgate.net |

This compound as a Reagent in Organic Synthesis

Replacement of Gaseous Hydrogen Sulphide in Environmentally Benign Synthetic Pathways

Hydrogen sulphide (H2S) is a valuable reagent in the synthesis of sulphur-containing compounds but is also a highly toxic, flammable, and foul-smelling gas. This compound offers a safer, solid-state alternative for introducing sulphur into organic molecules, aligning with the principles of green chemistry. As a stable salt, it is easier and safer to handle, transport, and store than gaseous H2S.

This compound and other polysulphides are effective sulfane sulphur donors. dojindo.com In aqueous solutions, they can exist in equilibrium with hydrogen polysulphides, which can then serve as a source of reactive sulphur. dojindo.com The reaction between H2S and disulfides (RSSR) is known to produce hydropersulfides (RSSH) and trisulfides (RSSSR). nih.gov Conversely, these higher-order polysulphides can act as reservoirs that release reactive sulphur species, potentially mimicking the reactivity of H2S or its conjugate base, the hydrosulphide anion (HS-), under specific conditions. For example, heterosubstituted disulfides have been shown to release H2S rapidly in the presence of thiols. nih.govresearchgate.net By providing a source of nucleophilic sulphur, this compound can be used in reactions that would otherwise require the direct use of H2S, thereby creating more environmentally benign synthetic pathways.

Development of Green Chemistry Approaches for Organosulphur Compound Synthesis

The pursuit of environmentally sustainable chemical processes has led to the exploration of greener methods for synthesizing organosulphur compounds, with this compound and related polysulphides serving as key reagents. These approaches aim to minimize waste, avoid hazardous substances, and utilize renewable resources.

A significant area of development is the use of polysulphides derived from elemental sulfur for copolymerization with organic comonomers. This strategy aligns with green chemistry principles by utilizing sulfur, a plentiful industrial byproduct, to create valuable polymeric materials. Natural compounds containing functional groups like alkenes, thiols, or alkyl halides can be copolymerized with sulfur to produce renewable and green polysulphides. These bio-based polysulphides have shown potential in applications such as energy storage, agriculture, and water remediation.

The synthesis of organosulphur compounds has traditionally relied on thiols, which are often volatile and have strong, unpleasant odors. mdpi.comnih.gov Disulfides and elemental sulfur are considered more manageable alternatives. mdpi.comnih.gov Transition-metal catalysis, particularly with rhodium complexes, has been shown to efficiently cleave the S-S bonds in disulfides, enabling the transfer of organothio groups to other organic molecules without the need for bases or organometallic reagents. nih.gov

One commercially significant application that reflects a move towards more efficient synthesis is the reaction of this compound with an alkylating agent, such as ethylene chloride, to produce polysulphide polymers known as thiokols. wikipedia.org The general reaction is as follows:

Na₂S₄ + C₂H₄Cl₂ → 1/n [(C₂H₄)Sₓ]ₙ + 2 NaCl wikipedia.org

Another key reaction is the production of the cross-linking agent bis(triethoxysilylpropyl)tetrasulphide, which is used in the rubber industry. This is achieved by reacting this compound with 3-chloropropyltriethoxysilane:

Na₂S₄ + 2 ClC₃H₆Si(OEt)₃ → S₄[C₃H₆Si(OEt)₃]₂ + 2 NaCl wikipedia.org

These reactions showcase the utility of this compound as a sulfur source in creating complex organosulphur molecules and polymers. wikipedia.orgassignmentpoint.com The development of green solvents, such as water, ionic liquids, and deep eutectic solvents, further enhances the environmental profile of these synthetic routes for various sulphur-containing heterocyclic compounds. nih.gov

Decomposition and Transformation Pathways of this compound

This compound and the broader class of polysulphides are subject to various decomposition and transformation pathways, which are influenced by environmental factors and the inherent chemical stability of the polysulphide chain.

Autoxidation Processes and Their Impact on Polysulphide Stability

Aqueous solutions of sodium polysulphides, including this compound, are susceptible to autoxidation when exposed to air or pure oxygen. researchgate.net This process significantly impacts the stability of the polysulphide solution. Research has shown that aqueous sodium polysulphide with compositions ranging from Na₂S₂.₀ to Na₂S₄.₆₀ react with oxygen at temperatures between 23°C and 40°C. researchgate.net The primary products of this autoxidation are sodium thiosulfate (Na₂S₂O₃) and elemental sulfur. researchgate.netnih.gov

The reaction can be summarized as follows:

2 Na₂Sₓ + 3 O₂ → 2 Na₂S₂O₃ + (2x - 4) S

Studies using methods such as iodometric determination and vibrational spectra have confirmed that under these conditions, neither sulfate, sulfite, nor polythionates are formed as significant byproducts. researchgate.net The elemental sulfur that precipitates is composed almost exclusively of cyclo-octasulfur (S₈). researchgate.net The rate and extent of this degradation are influenced by factors such as pH, temperature, and the initial concentration of the polysulphide solution. researchgate.net Polysulphides are known to be unstable in buffer solutions at 37°C, and their effects in experimental settings are highly dependent on the duration of storage and incubation. mdpi.com The autoxidation process involves the consumption of oxygen and can be influenced by the presence of other compounds that can be autoxidized. nih.gov

| Parameter | Observation |

| Reactants | Aqueous Sodium Polysulphide (Na₂Sₓ), Oxygen (O₂) |

| Products | Sodium Thiosulfate (Na₂S₂O₃), Elemental Sulfur (S₈) |

| Temperature Range | 23°C to 40°C researchgate.net |

| Excluded Byproducts | Sulfate, Sulfite, Polythionates researchgate.net |

Depolymerization Mechanisms of Polysulphide Polymers

Polysulphide polymers, which are characterized by sulfur-sulfur linkages in their backbone, can undergo depolymerization through the cleavage of these disulfide or polysulphide bonds. researchgate.net This degradation leads to a reduction in the polymer's molecular weight. wikipedia.org

One method to induce depolymerization is through chemical agents. For instance, sodium dithionite (Na₂S₂O₄) can depolymerize tetrasulphide polymers in an alkaline medium. researchgate.net This process involves the cleavage of disulfide bonds, resulting in polymers of lower molecular weight that are terminated with thiol (SH) groups. researchgate.net The efficiency of this depolymerization is dependent on the concentration of both the sodium dithionite and the sodium hydroxide (B78521) used. researchgate.net

Self-immolative polymers (SIPs) represent a class of materials designed to depolymerize in response to a specific stimulus, which often involves the removal of a protective end-cap. Poly(disulfide)s with saturated aliphatic backbones have been investigated as SIPs. Upon removal of the end-cap under basic conditions, these polymers undergo a selective, end-to-end depolymerization into small molecules. The rate of this depolymerization is influenced by the structure of the monomer unit.

The degradation of polymers can proceed through several mechanisms, including:

Random chain scission : Polymer chains break at random points. youtube.com

End-chain scission : The ends of the polymer chains are more likely to break off. youtube.com

Hydrolysis : Polymers with heteroatoms in their backbone, such as condensation polymers, can be degraded by reaction with water, which cleaves chemical bonds. wikipedia.orgnih.gov

Thermal degradation is another significant pathway for polysulphide polymers, as they generally exhibit low thermal stability. nih.gov Heating can cause chain scission, generating free radicals that can lead to further reactions and a reduction in molecular weight. wikipedia.org The presence of nanoparticles, such as clay, has been studied as a way to improve the thermal stability of liquid polysulphide resins. nih.gov

| Depolymerization Method | Mechanism | Result |

| Chemical (Sodium Dithionite) | Cleavage of disulfide bonds in an alkaline medium. researchgate.net | Lower molecular weight polymers with thiol end-groups. researchgate.net |

| Stimuli-Responsive (Self-Immolative) | End-cap removal triggers a selective, end-to-end depolymerization. | Conversion of the polymer into small molecules. |

| Thermal Degradation | Heat-induced chain scission and formation of free radicals. wikipedia.org | Random cleavage of polymer chains, producing a mixture of volatile products. wikipedia.org |

Theoretical and Computational Investigations of Disodium Tetrasulphide and Polysulphide Systems

Quantum Chemical Modeling of Electronic Structure and Reactivity

Quantum chemical modeling serves as a cornerstone for investigating the fundamental properties of polysulphides. These methods solve approximations of the Schrödinger equation to yield valuable information about electron distribution, molecular geometries, and energetic properties, which collectively govern the chemical nature of these sulfur-rich compounds. youtube.comyoutube.com

Density Functional Theory (DFT) and ab initio methods are the primary computational tools used to study polysulphide systems. youtube.com DFT is widely employed due to its favorable balance of computational cost and accuracy, making it suitable for modeling complex systems, such as the interactions between lithium polysulphides and anchoring materials in lithium-sulfur batteries. rsc.orgmdpi.comresearchgate.net DFT calculations have been used to determine the stable molecular configurations of lithium polysulphides, showing that short-chain variants (Li₂Sₓ, x ≤ 3) tend to be linear, while long-chain versions (Li₂Sₓ, x ≥ 4) often adopt cyclic structures in solution. mdpi.com These methods are also crucial for understanding adsorption mechanisms and binding energies, which are vital for mitigating the "shuttle effect" that hinders the performance of Li-S batteries. rsc.orgscivisionpub.com

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and are used for more precise calculations of electronic structure and properties. youtube.comnih.gov High-level ab initio calculations have been applied to investigate the properties and reactivity of polysulphides, providing benchmark data on their fundamental chemical characteristics. tandfonline.com Both DFT and ab initio methods allow for the detailed examination of the electronic structure of polysulphides, including the nature of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding their reactivity. wikipedia.org

Computational chemistry provides quantitative insights into the energetic properties of polysulphides, such as their deprotonation energies and bond dissociation energies (BDEs). The deprotonation energy is a measure of the acidity of a polysulphide chain (e.g., H₂S₄), and theoretical studies have shown that polysulphides are more acidic than their corresponding thiols. tandfonline.com This is a critical factor influencing their behavior and nucleophilicity in solution.

The sulfur-sulfur (S-S) bond is a defining feature of polysulphides, and its strength, quantified by the BDE, is crucial to their stability and reactivity. DFT calculations have been used to determine the S-S BDE in various disulfide and polysulphide compounds. researchgate.net The relatively low energy of the disulfide bond, approximately 250 kJ/mol, makes it susceptible to cleavage under certain conditions, a property that is fundamental to the role of polysulphides in redox chemistry. researchgate.net Computational studies on model polysulphide compounds like CH₃SₙH have revealed that the S-H bond dissociation energy is exceptionally small for n=2, indicating unique reactivity for persulfides. tandfonline.comfigshare.com

Below is a data table summarizing computed energetic properties for methyl polysulphides, which serve as a model for understanding polysulphide systems.

| Property | CH₃S₂H | CH₃S₃H | CH₃S₄H |

|---|---|---|---|

| Deprotonation Energy (Edprt) in water (kJ/mol)¹ | 1385.3 | 1395.8 | 1400.4 |

| Ionization Potential (EIP) of CH₃Sₙ⁻ in water (kJ/mol)¹ | 281.3 | 319.2 | 331.0 |

| S-H Bond Dissociation Energy (EBDE) in water (kJ/mol)¹ | 264.4 | 311.7 | 321.3 |

The reactivity of polysulphides is often characterized by their nucleophilic and electrophilic nature. Polysulphide anions (Sₙ²⁻) are potent nucleophiles, a property that has been extensively studied using computational methods. nih.govpnas.org Theoretical calculations show that the nucleophilicity of polysulphides is linked to their low deprotonation energies. tandfonline.comfigshare.com These species can react with a variety of electrophiles, a process central to their biological roles and synthetic applications. pnas.orgnih.gov

Conversely, the sulfur atoms within a polysulphide chain can also act as electrophilic centers, particularly when attacked by other strong nucleophiles. Computational studies have elucidated the mechanisms of these reactions, showing how nucleophiles attack the sulfur-sulfur bond. chemrxiv.org The electrophilicity of neutral polysulphides is also a key aspect of their chemistry. For instance, computational work on related iron-sulfur carbonyl compounds indicates that the neutral species is electrophilic at the sulfur-sulfur bond, a property explained by frontier orbital theory where the LUMO is a localized S-S sigma bond. wikipedia.org This dual reactivity allows polysulphides to participate in a wide array of chemical transformations.

Computational Studies on Reaction Mechanisms and Energetics

Beyond static properties, computational chemistry is indispensable for mapping the complex reaction pathways of polysulphides. By calculating the energies of reactants, transition states, and products, researchers can elucidate reaction mechanisms, determine activation barriers, and predict the feasibility of different chemical processes.

Homolytic substitution (Sн2) is a radical-based reaction mechanism that has been proposed for polysulphides. researchgate.net In this type of reaction, a radical attacks a sulfur atom in the polysulphide chain, leading to the displacement of another radical. Computational methods, including ab initio and DFT calculations, have been used to investigate the feasibility of Sн2 reactions. nih.gov These studies predict the energy barriers and transition state geometries for such processes. For example, research has demonstrated that tetrasulfides can undergo efficient homolytic substitution with alkyl radicals, providing a pathway for the synthesis of unsymmetrical disulfides under mild conditions. researchgate.net Computational elucidation of these mechanisms provides a detailed picture of the radical-mediated chemistry of polysulphides.

The perthiyl radical (RSS•) is a key reactive intermediate in the chemistry of sulfur compounds. acs.orgacs.org Computational studies have been instrumental in characterizing its stability and reactivity. The enhanced stability of the perthiyl radical compared to the thiyl radical (RS•) is attributed to resonance stabilization, which has been quantified through theoretical calculations. nih.gov This stabilization significantly influences the thermodynamics of reactions involving perthiyl radicals.

The reactivity of perthiyl radicals, particularly in hydrogen transfer reactions, has also been modeled computationally. nih.gov These radicals can participate in radical repair mechanisms by donating a hydrogen atom, a process that has been studied via pulse radiolysis and supported by theoretical models. nih.gov Understanding the thermodynamic and kinetic properties of the perthiyl radical is essential for explaining its role in various chemical and biological systems, from antioxidant defense to radical-based organic synthesis. nih.govmdpi.com

Utilisation of Implicit Solvation Models in Aqueous Polysulphide Systems

Implicit solvation models, also known as continuum models, are computational methods used to study the behavior of solutes in a solvent without explicitly representing every solvent molecule. wikipedia.org This approach significantly reduces the computational cost, allowing for the investigation of complex chemical systems in solution. wikipedia.org In the context of aqueous polysulphide systems, such as those containing disodium (B8443419) tetrasulphide (Na₂S₄), these models are instrumental in understanding their thermodynamic and electrochemical properties.

One of the most widely used implicit solvation models is the Polarizable Continuum Model (PCM). nih.gov In PCM, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This interaction is then calculated to determine the solvation free energy.

The solvation free energy is a critical parameter as it influences the solubility, reactivity, and equilibrium constants of polysulphide species in aqueous solutions. It is typically decomposed into several components:

Electrostatic contribution (G_es): This represents the energy of the electrostatic interaction between the solute and the solvent.

Cavitation energy (G_cav): This is the energy required to create a cavity in the solvent to accommodate the solute molecule.

Dispersion-repulsion energy (G_dr): This accounts for the van der Waals interactions between the solute and the solvent molecules.

The total solvation free energy (ΔG_solv) can be expressed as:

ΔG_solv = G_es + G_cav + G_dr

Researchers have employed various levels of theory, such as Density Functional Theory (DFT), in conjunction with PCM to investigate sodium polysulphide systems. These studies help in predicting the stability and redox potentials of different polysulphide anions (S_n²⁻) in water.

Below is a representative table illustrating the type of data that can be generated from such computational studies. The values are hypothetical and serve to demonstrate the application of the model.

| Polysulphide Species | Electrostatic Contribution (kcal/mol) | Cavitation Energy (kcal/mol) | Dispersion-Repulsion Energy (kcal/mol) | Total Solvation Free Energy (kcal/mol) |

| S₂²⁻ | -120.5 | 5.2 | -8.1 | -123.4 |

| S₃²⁻ | -115.8 | 6.8 | -10.5 | -119.5 |

| S₄²⁻ | -112.3 | 8.1 | -12.7 | -116.9 |

| S₅²⁻ | -109.1 | 9.5 | -14.8 | -114.4 |

Note: The data in this table is illustrative and intended to represent the output of implicit solvation model calculations.

The choice of the cavity definition and the parameters for the non-electrostatic terms are crucial for the accuracy of the results. Different variations of the PCM, such as the Integral Equation Formalism PCM (IEF-PCM) or the Conductor-like Screening Model (COSMO), may be used depending on the specific system and desired accuracy. nih.gov

Simulation of Polysulphide Dynamics in Solution and Molten States

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of atoms and molecules. nd.edu This method allows for the investigation of the structure, dynamics, and thermodynamics of complex systems, such as disodium tetrasulphide in both aqueous solutions and molten states. nd.eduucl.ac.uk

In an MD simulation, the forces on each atom are calculated based on a predefined force field or from first-principles (ab initio MD), and Newton's equations of motion are integrated numerically to follow the trajectory of each atom over time. nih.gov

Polysulphide Dynamics in Aqueous Solution:

In aqueous solutions, MD simulations can provide insights into the hydration structure of the sodium and tetrasulphide ions. This includes determining the radial distribution functions (RDFs) which describe the probability of finding a solvent molecule at a certain distance from the ion. bibliotekanauki.pl The coordination number, which is the average number of solvent molecules in the first solvation shell, can also be calculated from the RDF. arxiv.org

Furthermore, MD simulations can be used to study the transport properties of the ions, such as their diffusion coefficients. ucl.ac.uk This information is crucial for understanding the electrochemical behavior of polysulphide solutions, for instance, in the context of redox flow batteries.

The following table presents typical data that can be obtained from MD simulations of an aqueous solution of this compound. The values are representative and for illustrative purposes.

| Property | Ion | Value |

| First Solvation Shell Peak (Å) | Na⁺ | 2.4 |

| S₄²⁻ (terminal S) | 3.5 | |

| Coordination Number | Na⁺ | 5-6 |

| S₄²⁻ (terminal S) | 7-8 | |

| Diffusion Coefficient (10⁻⁵ cm²/s) | Na⁺ | 1.3 |

| S₄²⁻ | 0.8 |

Note: The data in this table is for illustrative purposes to show typical outputs from molecular dynamics simulations.

Polysulphide Dynamics in Molten States:

At elevated temperatures, sodium polysulphides form a molten salt. MD simulations are particularly valuable for studying these systems, as experimental investigations can be challenging due to the high temperatures and corrosive nature of the melt. nd.edu

In the molten state, simulations can reveal the local structure of the polysulphide chains, including bond lengths, bond angles, and dihedral angles. They can also provide information on the coordination of sodium ions around the polysulphide anions. Thermodynamic properties such as enthalpy and heat capacity can also be calculated. osti.gov

The dynamics of the molten state, including the diffusion of ions and the viscosity of the melt, are critical parameters for applications like sodium-sulfur batteries, which operate at high temperatures. osti.gov MD simulations can provide valuable estimates for these properties.

A summary of typical results from MD simulations of molten this compound is presented in the table below. These values are representative.

| Property | Value |

| Average S-S Bond Length (Å) | 2.07 |

| Average Na-S Coordination Number | 4-5 |

| Self-Diffusion Coefficient - Na⁺ (10⁻⁵ cm²/s) | 5.2 |

| Self-Diffusion Coefficient - S₄²⁻ (10⁻⁵ cm²/s) | 2.1 |

| Shear Viscosity (mPa·s) | 3.5 |

Note: The data in this table is for illustrative purposes to show typical outputs from molecular dynamics simulations of a molten salt.

Both classical MD with empirical force fields and ab initio MD (AIMD) can be employed. AIMD is more computationally intensive but does not require pre-parameterized force fields and can describe bond breaking and formation, which is important for understanding the complex chemistry of molten polysulphides. osti.gov

Advanced Research Applications of Disodium Tetrasulphide

Energy Storage Systems: Lithium-Sulphur and Sodium-Sulphur Batteries

Disodium (B8443419) tetrasulphide is a critical component in the electrochemistry of high-energy-density lithium-sulfur (Li-S) and sodium-sulfur (Na-S) batteries. These battery systems are promising alternatives to conventional lithium-ion batteries, offering higher theoretical energy densities and the potential for lower costs, particularly with the abundance of sodium and sulfur.

Understanding Polysulphide Electrochemical Chemistry in Next-Generation Batteries

In Li-S batteries, while the primary intermediates are lithium polysulphides (Li2Sx), the fundamental electrochemical principles are similar. The dissolution of these polysulphides into the electrolyte is a key aspect of the battery's operation.

| Battery Type | Discharge Reaction at Cathode (Simplified) | Charge Reaction at Cathode (Simplified) |

|---|---|---|

| Sodium-Sulphur (Na-S) | S8 → Na2S8 → Na2S6 → Na2S4 → Na2S2 → Na2S | Na2S → Na2S2 → Na2S4 → Na2S6 → Na2S8 → S8 |

| Lithium-Sulphur (Li-S) | S8 → Li2S8 → Li2S6 → Li2S4 → Li2S2 → Li2S | Li2S → Li2S2 → Li2S4 → Li2S6 → Li2S8 → S8 |

Mechanistic Investigations of the Polysulphide Shuttle Effect and Mitigation Strategies

A significant challenge in both Li-S and Na-S batteries is the "polysulphide shuttle effect." atomfair.com This phenomenon involves the migration of soluble polysulphide intermediates, such as disodium tetrasulphide, from the cathode to the anode. atomfair.com At the anode, these polysulphides can be reduced, leading to the formation of insoluble lower-order sulfides that deposit on the anode surface. These species can then diffuse back to the cathode and be re-oxidized, creating a parasitic shuttle current. This process results in a continuous loss of active material, low coulombic efficiency, and rapid capacity fading. atomfair.com

To address the shuttle effect, researchers are exploring several mitigation strategies:

Modified Separators and Interlayers: Introducing functional interlayers between the cathode and the separator can physically block the diffusion of polysulphides. mdpi.com Materials with high specific surface area and electrical conductivity can also trap and reactivate the polysulphides. mdpi.com

Electrolyte Additives: The addition of certain compounds to the electrolyte can help to passivate the anode surface, preventing reactions with the polysulphides.

Cathode Host Materials: Designing cathode materials with a high affinity for polysulphides can help to confine them within the cathode structure, preventing their dissolution into the electrolyte.

Research on Electron and Ion Migration within Polysulphide Electrode Materials

The efficient transport of both ions and electrons within the battery electrodes is crucial for achieving high performance. The insulating nature of sulfur and the discharge products (Na2S and Li2S) can hinder these transport processes. The presence of soluble polysulphides like this compound in the electrolyte creates a liquid-phase ionic conduction pathway, which can be more efficient than solid-state diffusion.

Impact of Short-Chain Polysulphides on Battery Performance and Electrochemical Cycling

High concentrations of dissolved polysulphides can lead to increased electrolyte viscosity, which can impede ion transport and limit high-rate performance. Furthermore, the shuttle effect, which is directly related to the presence of soluble polysulphides, is a primary cause of capacity degradation over repeated charge-discharge cycles. Research has shown that controlling the concentration and composition of polysulphide species in the electrolyte is critical for achieving long-term cycling stability.

| Polysulphide Chain Length | General Impact on Battery Performance |

|---|---|

| Long-chain (e.g., Na2S8, Na2S6) | Higher solubility, more prone to shuttle effect, contribute to initial capacity. |

| Short-chain (e.g., Na2S4, Na2S2) | Lower solubility, key intermediates in the later stages of discharge, their precipitation can lead to active material loss if not managed. |

Development of Solid-State Electrolytes for Polysulphide Confinement

To completely eliminate the polysulphide shuttle effect, researchers are actively developing all-solid-state Li-S and Na-S batteries. In these batteries, the liquid electrolyte is replaced with a solid-state electrolyte (SSE) that is ionically conductive but electronically insulating.

Sulfide-based SSEs are particularly promising due to their high ionic conductivities at room temperature and good mechanical properties. An effective SSE acts as a physical barrier, preventing the migration of any polysulphide species from the cathode to the anode. This confinement of the sulfur chemistry within the cathode compartment is expected to significantly improve the cycling stability and safety of the batteries. However, challenges remain in ensuring good interfacial contact between the solid electrolyte and the electrodes to facilitate efficient ion transport.

Polymer and Materials Science

This compound serves as a valuable precursor in the synthesis of various polymers and advanced materials. Its ability to introduce sulfur linkages into polymer backbones imparts unique and desirable properties to the resulting materials.

One of the most well-known applications of this compound in polymer chemistry is in the synthesis of polysulfide polymers, such as Thiokol rubber. wikipedia.org These polymers are typically produced through a condensation reaction between an organic dihalide (like ethylene dichloride) and a sodium polysulphide, such as disodium tetrasulfide. wikipedia.org

The general reaction can be represented as: n Na2S4 + n Cl-R-Cl → (-R-S4-)n + 2n NaCl

The resulting polysulfide polymers are known for their excellent resistance to solvents, oils, and weathering.

Furthermore, this compound is used to produce cross-linking agents for other polymers. For instance, it reacts with organohalides to create organosulfur compounds that can be used to vulcanize rubber, enhancing its durability and elasticity. wikipedia.org The research in this area continues to explore the synthesis of novel polysulfide-based polymers with tailored properties for a wide range of applications, including sealants, adhesives, and coatings.

Synthesis and Characterisation of Thiokol Polymers (Polysulphide Elastomers)

The synthesis of Thiokol polymers, a class of polysulphide elastomers, frequently involves the reaction of this compound with dihaloalkanes. This condensation polymerisation proceeds via the reaction between the polysulphide anions and the halogenated organic monomers. A common method for this synthesis is interfacial polycondensation, which can be facilitated by phase transfer catalysts.

The molecular weight and properties of the resulting polysulphide polymers are influenced by factors such as reaction time and the concentration of disodium polysulphide. An increase in these parameters generally leads to a higher average molecular weight. The general reaction for the formation of these polymers can be represented as:

n Na₂S₄ + n Cl-R-Cl → [-R-S₄-]n + 2n NaCl

Characterisation of these synthesised polymers is crucial to understanding their structure and properties. Common analytical techniques employed include:

Fourier Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the polymer structure.

X-ray Diffraction (XRD): To determine the crystalline or amorphous nature of the polymer.

Elemental Analysis: To confirm the elemental composition, particularly the sulphur content.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and transitions of the polymers. researchgate.netresearchgate.net

The properties of the resulting elastomer are dependent on the number of sulphur atoms in the polysulphide chain; typically, four or more sulphur atoms per monomer unit result in an elastomeric material. scribd.comijamtes.org

Characterization of Polysulphide Polymers

| Characterization Technique | Information Obtained | Typical Findings for Thiokol Polymers |

|---|---|---|

| FT-IR Spectroscopy | Identification of functional groups | Presence of C-S and S-S bonds |

| X-ray Diffraction (XRD) | Crystallinity of the polymer | Generally amorphous or semi-crystalline |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | Decomposition temperatures vary based on structure and cross-linking |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg) and melting point (Tm) | Low Tg values, indicating flexibility at low temperatures |

Research on this compound in the Development of Advanced Adhesives, Sealants, and Coatings

Polysulphide polymers derived from this compound are extensively researched for their application in advanced adhesives, sealants, and coatings. Their most significant advantages in these applications are their excellent adhesion to various substrates, resistance to fuels and solvents, low permeability to gases and moisture, and high resistance to ozone and UV radiation. researchgate.net These properties make them ideal for demanding environments, such as in the aerospace industry for fuel tank sealants and in construction for sealing joints. adhesivesmag.com

Research in this area focuses on formulating polysulphide-based products with enhanced performance characteristics. For instance, the incorporation of nanoparticles into polysulphide resins is being explored to improve thermal and mechanical properties. nih.gov Additionally, modifications of the polymer backbone and end-groups are investigated to tailor adhesion, flexibility, and curing characteristics for specific applications. Epoxy-terminated polysulphide polymers, for example, can be cured with typical epoxy hardeners to formulate flexible and chemically resistant protective coatings. nouryon.com

Studies on Structure-Reactivity Relationships in Polysulphide Polymers for Enhanced Solvent Resistance

A key area of research for polysulphide polymers is understanding the relationship between their chemical structure and their resistance to solvents. The exceptional solvent resistance of these polymers is primarily attributed to their high sulphur content. adhesivesmag.com Studies have shown that a higher percentage of sulphur in the polymer backbone leads to improved resistance to a wide range of organic solvents. researchgate.net The presence of the sulphur-sulphur bonds is a crucial factor in this enhanced solvent resistance. ijamtes.org

The swelling behaviour of polysulphide elastomers in different solvents is a common method used to investigate their solvent resistance. Research indicates that the degree of swelling is inversely related to the cross-link density of the cured polymer. adhesivesmag.com Therefore, by controlling the polymer structure and the extent of cross-linking, the solvent resistance can be tailored for specific applications. The relationship between the sulphur rank (the number of sulphur atoms in the polysulphide linkage) and solvent swelling is a subject of ongoing research to optimise polymer performance.

Factors Influencing Solvent Resistance of Polysulphide Polymers

| Structural/Compositional Factor | Effect on Solvent Resistance | Underlying Reason |

|---|---|---|

| Higher Sulphur Content | Increased Resistance | Greater intermolecular forces due to sulphur-sulphur bonds |

| Increased Cross-link Density | Increased Resistance | Reduced ability of solvent molecules to penetrate the polymer network |

| Longer Aliphatic Groups | Decreased Resistance | Increased free volume and compatibility with certain organic solvents |

Exploration of Cross-linking Chemistry in Polysulphide Polymerisation

The conversion of liquid polysulphide oligomers into solid, elastic materials is achieved through cross-linking, also known as curing or vulcanisation. The exploration of different cross-linking chemistries is a significant area of research to control the final properties of the polysulphide elastomers.

One common method for cross-linking involves the use of a small amount of a trifunctional monomer, such as 1,2,3-trichloropropane, during the initial polymerisation with this compound. adhesivesmag.comgoogle.com This introduces branch points in the polymer chains, which are essential for forming a three-dimensional network.

For thiol-terminated liquid polysulphide polymers, oxidative curing is a widely used technique. This process involves the oxidation of the terminal thiol (-SH) groups to form disulphide (-S-S-) bonds, which link the polymer chains together. nouryon.com Various oxidising agents can be used, including manganese dioxide, inorganic peroxides, and organic hydroperoxides. nouryon.com The choice of curing agent can influence the modulus and thermal resistance of the final elastomer. adhesivesmag.com For instance, stronger oxidising agents like permanganates can yield a higher modulus sealant with improved thermal stability. adhesivesmag.com The general reaction for oxidative curing can be represented as:

2 R-SH + [O] → R-S-S-R + H₂O

The density of these cross-links has a significant impact on the mechanical properties of the polymer. A higher cross-link density generally leads to a harder, more rigid material with reduced elongation, while a lower cross-link density results in a softer, more flexible elastomer. researchgate.netmdpi.com

Chemical Biology and Reactive Sulphur Species (RSS) Research

This compound is chemically related to endogenous polysulphides, which are increasingly recognised as important signalling molecules in chemical biology. Research in this field investigates the formation, regulation, and function of these reactive sulphur species (RSS) in cellular processes.

Investigations into the Endogenous Formation and Regulation of Hydrogen Polysulphides (H₂Sₙ)

Hydrogen polysulphides (H₂Sₙ) are endogenously produced in mammalian cells and are considered key signalling molecules. Their formation is intricately linked to the metabolism of hydrogen sulphide (H₂S). Several enzymes are known to be involved in the biosynthesis of H₂S and, consequently, H₂Sₙ. These include:

Cystathionine β-synthase (CBS)

Cystathionine γ-lyase (CSE)

3-Mercaptopyruvate sulphurtransferase (3MST) paintsandcoatingsexpert.comijcce.ac.ir

These enzymes primarily utilise L-cysteine as a substrate. researchgate.net 3MST, in particular, has been shown to produce polysulphides. ijamtes.orgresearchgate.net The activity of these enzymes is tightly regulated. For instance, the activity of CBS can be enhanced by S-adenosyl methionine (SAM) and glutathionylation, while it is inhibited by nitric oxide (NO) and carbon monoxide (CO). ijcce.ac.ir The activity of CSE is regulated by calcium ions (Ca²⁺). paintsandcoatingsexpert.com

Hydrogen polysulphides can also be formed through the chemical interaction of H₂S with other reactive species, such as nitric oxide (NO). drugfuture.com The balance between the production and degradation of H₂S and H₂Sₙ determines their cellular concentrations and signalling activity. ijcce.ac.ir

Role of Polysulphides in Redox Signalling Pathways and Cellular Homeostasis

Polysulphides are more potent signalling molecules than H₂S in many biological systems. nouryon.com They play a crucial role in redox signalling and maintaining cellular homeostasis. One of the key mechanisms through which polysulphides exert their effects is by modifying cysteine residues in proteins, a process known as S-sulphhydration or persulfidation. researchgate.net This post-translational modification can alter the function of target proteins.

Polysulphides have been shown to regulate several key signalling pathways:

Keap1-Nrf2 Pathway: Polysulphides can S-sulphhydrate cysteine residues in Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. Nrf2 then upregulates the expression of antioxidant genes, contributing to cytoprotection against oxidative stress. ijcce.ac.ir

PTEN Activity: The activity of the tumour suppressor protein PTEN (phosphatase and tensin homolog) can be regulated by polysulphides. ijcce.ac.ir

Ion Channels: Polysulphides are potent activators of certain ion channels, such as the transient receptor potential ankyrin 1 (TRPA1) channel, which is involved in various physiological processes. researchgate.netijcce.ac.ir

Due to their high nucleophilicity, reactive persulphide species like cysteine persulphide (CysSSH) and glutathione persulphide (GSSH) are effective scavengers of oxidants and electrophiles, thereby contributing to the regulation of redox signalling. adhesivesmag.comresearchgate.net This helps to protect cells from oxidative damage and maintain cellular redox balance. The interplay between polysulphides and other reactive species, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), is a complex and dynamic area of research that is crucial for understanding cellular homeostasis.

Exploration of Antioxidant and Cellular Protective Mechanisms Attributed to Polysulphides

Recent research has illuminated the significant roles of polysulphides, including this compound, as potent antioxidants and cellular protectors. nih.gov These compounds are recognized as important physiological mediators involved in protecting against oxidative stress. nih.govnih.gov The protective mechanisms are attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. nih.gov

Studies have demonstrated that the antioxidant efficacy of disodium polysulphides increases with the number of sulfur atoms in the chain. nih.gov Specifically, this compound has been identified as a powerful peroxyl radical scavenger. nih.gov Research measuring its radical-scavenging activity found it to be highly effective at inhibiting free radical-mediated human plasma lipid peroxidation. nih.gov The reactivity of tetrasulfides is unique among polysulfides (n≥4) and is attributed to a homolytic substitution mechanism that yields stabilized perthiyl radicals. This reactivity persists even at elevated temperatures.

The antioxidant action of polysulphides is a key aspect of their cellular protective properties. researchgate.net While the physiological functions of thiol compounds have often been studied in the context of two-electron redox reactions, the one-electron redox chemistry, central to radical scavenging, is a critical area of investigation for polysulphides. nih.govresearchgate.net The unique chemistry of the hydropersulfide functional group (-SSH), which is biochemically linked to polysulphides, provides protective properties that help cells manage oxidative and electrophilic stress. researchgate.net

Table 1: Comparative Peroxyl Radical Scavenging Activity

| Compound | Rate Constant for Scavenging Peroxyl Radical (M⁻¹ s⁻¹) | Relative Efficacy |

|---|---|---|

| Disodium disulfide | 3.5 x 10⁵ | Potent |

| Disodium trisulfide | 4.0 x 10⁵ | More potent |

| Disodium tetrasulfide | 6.0 x 10⁵ | Most potent; 1.5 times as reactive as Trolox nih.gov |

Enzymatic Biogenesis and Transformation Pathways of Polysulphides in Biological Systems

The formation of polysulphides in biological systems is an intricate process governed by specific enzymatic pathways. These pathways primarily involve the generation of persulfides, which are key precursors to polysulphides. nsf.gov Several enzymes are central to the biosynthesis of these reactive sulfur species. nih.gov

Key enzymes involved in the biogenesis of H₂S and polysulphides include cystathionine β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate sulfurtransferase (3MST). nih.govmdpi.com More recently, cysteinyl-tRNA synthetase (CARS) has been identified as a cysteine persulfide synthase, highlighting another significant pathway for polysulphide generation. mdpi.comifmmi.com CARS can catalyze the production of cysteine persulfide and polysulfides using cysteine as a substrate. ifmmi.com